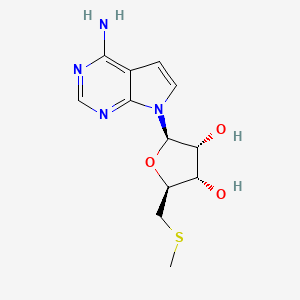

5'-Deoxy-5'-(methylthio)-tubercidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5’-Deoxy-5’-(Methylthio)-Tubercidin, also known as 5’-Deoxy-5’-(methylthio)adenosine, is a naturally occurring nucleoside analog. It is a derivative of adenosine, where the hydroxyl group at the 5’ position of the ribose is replaced by a methylthio group. This compound is known for its role in various biochemical processes and has been studied for its potential therapeutic applications .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von 5’-Desoxy-5’-(Methylthio)-Tubercidin beinhaltet typischerweise die Methylierung von Adenosin-Derivaten. Ein übliches Verfahren beinhaltet die Reaktion von Adenosin mit Methylthio-Reagenzien unter bestimmten Bedingungen, um die gewünschte Substitution an der 5’-Position zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von 5’-Desoxy-5’-(Methylthio)-Tubercidin beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst oft Schritte wie Reinigung und Kristallisation, um das Endprodukt in einer Form zu erhalten, die für verschiedene Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5’-Desoxy-5’-(Methylthio)-Tubercidin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Methylthiogruppe in eine Thiolgruppe umwandeln.

Substitution: Die Methylthiogruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nucleophile für Substitutionsreaktionen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von 5’-Desoxy-5’-(Methylthio)-Tubercidin Sulfoxide und Sulfone liefern, während Substitutionsreaktionen eine Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

5'-Deoxy-5'-(methylthio)-tubercidin has demonstrated significant neuroprotective properties, particularly in models of neuroinflammation and neurodegenerative diseases.

- Mechanism of Action : The compound is produced during polyamine metabolism and acts as an inhibitor of polyamine biosynthesis. It has been shown to cross the blood-brain barrier, making it a candidate for treating conditions like multiple sclerosis and Parkinson's disease .

- Research Findings : A study assessed its neuroprotective effects in vitro using primary neuron cultures subjected to excitotoxicity. Results indicated that methylthioadenosine could protect neurons from damage, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Cancer Research

The role of this compound in cancer biology has been a focus of several studies:

- Tumor Promotion : Loss of the methylthioadenosine phosphorylase gene (MTAP) has been linked to tumor promotion in various cancers. Elevated levels of methylthioadenosine were found to induce matrix metalloproteinase expression and enhance cell invasiveness, indicating a tumor-supporting role .

- Therapeutic Potential : The compound's ability to modulate tumor microenvironments makes it a candidate for further investigation in cancer therapies, particularly for tumors exhibiting MTAP loss .

Anti-Tubercular Activity

Research into the anti-tubercular properties of this compound has revealed promising results:

- Mechanism : The compound is involved in the metabolism of polyamines in Mycobacterium tuberculosis, which is crucial for bacterial growth and survival. Inhibition of this pathway could lead to effective treatments against tuberculosis .

- Case Studies : In vitro studies have shown that derivatives of methylthioadenosine exhibit cytotoxic effects against drug-resistant strains of Mycobacterium tuberculosis, suggesting that modifications to the compound could enhance its efficacy as an anti-tubercular agent .

Trypanocidal Activity

Another area of interest is the potential use of this compound in treating trypanosomiasis:

- Research Findings : Analog compounds have been synthesized that demonstrate potent trypanocidal activity, with some showing significantly lower IC50 values compared to existing treatments. This indicates that methylthioadenosine analogs may serve as effective substrates for trypanosome metabolic pathways .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5’-Deoxy-5’-(Methylthio)-Tubercidin involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound acts as a substrate for methylthioadenosine phosphorylase, an enzyme involved in the methionine salvage pathway.

Pathways Involved: It inhibits protein carboxymethyltransferase and affects the methylation status of proteins, leading to changes in gene expression and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Adenosin: Die Stammverbindung von 5’-Desoxy-5’-(Methylthio)-Tubercidin, die an verschiedenen biochemischen Prozessen beteiligt ist.

S-Adenosylmethionin: Ein Methylspender in zahlreichen Methylierungsreaktionen.

S-Adenosylhomocystein: Ein Produkt von Methylierungsreaktionen und ein Regulator von Methyltransferasen.

Eindeutigkeit

5’-Desoxy-5’-(Methylthio)-Tubercidin ist einzigartig aufgrund seiner spezifischen Substitution an der 5’-Position, die ihm besondere biochemische Eigenschaften verleiht. Seine Fähigkeit, die Proteinmethylierung zu hemmen und Apoptose in Krebszellen zu induzieren, unterscheidet es von anderen ähnlichen Verbindungen .

Biologische Aktivität

5'-Deoxy-5'-(methylthio)-tubercidin, a derivative of tubercidin, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a modified nucleoside that exhibits properties similar to those of tubercidin. Tubercidin itself is a potent inhibitor of nucleoside transport and has been studied for its antitumor and antiviral effects. The methylthio modification enhances certain biological activities while potentially altering the pharmacokinetic profile.

The biological activity of this compound is primarily attributed to its role as an inhibitor of nucleoside transport and its interaction with various enzymes involved in nucleotide metabolism. It has been shown to inhibit the enzyme 5'-methylthioadenosine phosphorylase, leading to the accumulation of toxic metabolites within cells. This inhibition can disrupt cellular proliferation and induce apoptosis in certain cancer cell lines .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings from cytotoxicity studies:

| Concentration (µM) | Cell Line | % Cell Viability |

|---|---|---|

| 10 | HeLa | 66% |

| 50 | A549 | 32% |

| 100 | MCF7 | 11% |

| 200 | Jurkat | 4% |

These results indicate a dose-dependent cytotoxic effect, with significant reductions in cell viability observed at higher concentrations.

Inhibition of Nucleoside Transport

Research indicates that this compound interferes with nucleoside transport mechanisms in cells. A study highlighted that treatment with this compound resulted in reduced uptake of toxic nucleosides in mouse lymphoma cells, suggesting a mechanism that could contribute to its cytotoxic effects .

Case Studies

Several case studies have explored the therapeutic potential of this compound in various cancer models:

- Case Study on Leukemia : In a study involving leukemia cell lines, treatment with this compound led to significant apoptosis, as evidenced by increased Annexin V staining and caspase activation.

- Solid Tumors : In solid tumor models, this compound demonstrated enhanced efficacy when combined with traditional chemotherapeutics, suggesting potential for use in combination therapies.

Eigenschaften

CAS-Nummer |

61893-98-9 |

|---|---|

Molekularformel |

C12H16N4O3S |

Molekulargewicht |

296.35 g/mol |

IUPAC-Name |

(2R,3R,4S,5S)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H16N4O3S/c1-20-4-7-8(17)9(18)12(19-7)16-3-2-6-10(13)14-5-15-11(6)16/h2-3,5,7-9,12,17-18H,4H2,1H3,(H2,13,14,15)/t7-,8-,9-,12-/m1/s1 |

InChI-Schlüssel |

WBPLMFVTQMIPLW-MFYTUXHUSA-N |

SMILES |

CSCC1C(C(C(O1)N2C=CC3=C(N=CN=C32)N)O)O |

Isomerische SMILES |

CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC3=C(N=CN=C32)N)O)O |

Kanonische SMILES |

CSCC1C(C(C(O1)N2C=CC3=C(N=CN=C32)N)O)O |

Synonyme |

5'-methylthiotubercidin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.